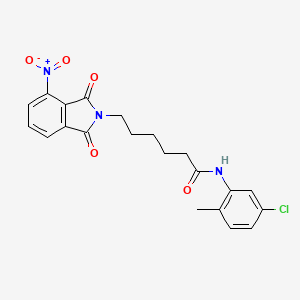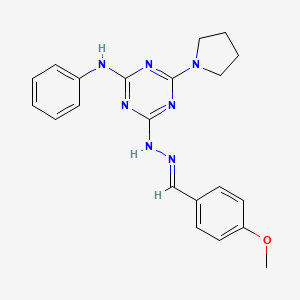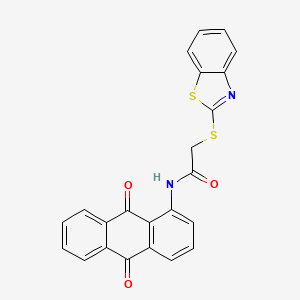![molecular formula C20H16BrN3O3 B11681645 3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11681645.png)
3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazole derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a methylphenyl group, and an acetyl group attached to a dihydropyrrolo[3,4-c]pyrazole core
Métodos De Preparación
The synthesis of 3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the bromophenyl and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the pyrazole ring using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Due to its unique structural features, the compound is explored for use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione include:
3-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl)methanol: This compound shares the bromophenyl and methylphenyl groups but differs in the functional groups attached to the pyrazole ring.
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the acetyl group and has a different substitution pattern on the pyrazole ring.
3-(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol: Contains a chlorophenyl group instead of a methylphenyl group, leading to different chemical properties.
Propiedades
Fórmula molecular |
C20H16BrN3O3 |
|---|---|
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C20H16BrN3O3/c1-11-3-7-14(8-4-11)23-19(26)16-17(12(2)25)22-24(18(16)20(23)27)15-9-5-13(21)6-10-15/h3-10,16,18H,1-2H3 |
Clave InChI |
HCFSDELSXXTONQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)C)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11681575.png)
![{3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11681580.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B11681586.png)

![methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681607.png)
![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11681610.png)
![5-(1,3-benzoxazol-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11681618.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681619.png)
![N'-[(1E)-(2,6-dichlorophenyl)methylene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11681635.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B11681642.png)
![N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11681651.png)
